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3-(4-Methoxyphenoxy)propan-1-amine

Catalog No.
S720687
CAS No.
100841-00-7
M.F
C10H15NO2
M. Wt
181.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Methoxyphenoxy)propan-1-amine

CAS Number

100841-00-7

Product Name

3-(4-Methoxyphenoxy)propan-1-amine

IUPAC Name

3-(4-methoxyphenoxy)propan-1-amine

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

InChI

InChI=1S/C10H15NO2/c1-12-9-3-5-10(6-4-9)13-8-2-7-11/h3-6H,2,7-8,11H2,1H3

InChI Key

NCGAPYLHHZMWPI-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCCCN

Canonical SMILES

COC1=CC=C(C=C1)OCCCN

Organic Synthesis Intermediate

3-(4-Methoxyphenoxy)propan-1-amine (CAS No. 100841-00-7) serves as a valuable building block in organic synthesis []. Its functional groups, a primary amine and an ether linked to a methoxy-substituted aromatic ring, allow it to participate in various chemical reactions for the construction of more complex molecules []. Research has explored its utility in synthesizing a diverse range of products, including pharmaceuticals, pesticides, and other fine chemicals [].

3-(4-Methoxyphenoxy)propan-1-amine is an organic compound with the molecular formula C10_{10}H15_{15}NO2_2 and a molecular weight of 181.23 g/mol. This compound features a propan-1-amine backbone substituted with a 4-methoxyphenoxy group, which contributes to its chemical properties and potential biological activities. It is known by various synonyms, including AKOS BBV-002747 and Pemafibrate Impurity 2, and is categorized under the CAS number 100841-00-7 .

, including:

  • Nucleophilic Substitution Reactions: The amine group can act as a nucleophile, allowing for the substitution of halides or other electrophiles.
  • Hydrogen Bonding: The presence of the hydroxyl group can facilitate hydrogen bonding interactions, which may influence its reactivity and solubility in various solvents .
  • Oxidation and Reduction: The compound may undergo oxidation reactions due to the presence of the methoxy group, which could affect its biological activity.

The synthesis of 3-(4-methoxyphenoxy)propan-1-amine can be achieved through several methods:

  • From 3-(4-methoxyphenoxy)propanenitrile: This method involves the reduction of the nitrile group to form the corresponding amine.
  • Alkylation Reactions: The compound can also be synthesized via alkylation of an appropriate phenol derivative with propan-1-amine under basic conditions.
  • Coupling Reactions: Coupling reactions involving aryl halides and amines can yield this compound through nucleophilic aromatic substitution .

3-(4-Methoxyphenoxy)propan-1-amine has potential applications in various fields:

  • Pharmaceuticals: It is utilized in the synthesis of pharmaceuticals, including drugs targeting neurological disorders due to its structural properties.
  • Organic Synthesis: This compound serves as an intermediate in organic synthesis processes, contributing to the development of more complex molecules.
  • Research: It is used in research settings to study its biological effects and mechanisms of action .

Interaction studies involving 3-(4-methoxyphenoxy)propan-1-amine focus on its binding affinity to various receptors and enzymes. Preliminary studies suggest that it may interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine. Further research is needed to elucidate these interactions fully.

Several compounds share structural similarities with 3-(4-methoxyphenoxy)propan-1-amine. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-(4-Ethoxyphenoxy)propan-1-amineC11_{11}H17_{17}NO2_2Contains an ethoxy group instead of methoxy
3-(4-Hydroxyphenoxy)propan-1-amineC10_{10}H13_{13}NO2_2Hydroxy group may enhance hydrogen bonding
N,N-Diethyl-3-(4-methoxyphenoxy)propan-1-aminesC12_{12}H19_{19}N2_2O2_2Contains diethyl substitution affecting lipophilicity

These compounds differ primarily in their substituents on the aromatic ring or their aliphatic chains, which influence their biological activity and chemical reactivity. The unique presence of the methoxy group in 3-(4-methoxyphenoxy)propan-1-amine enhances its solubility and potential interactions compared to its analogs .

3-(4-Methoxyphenoxy)propan-1-amine can be synthesized through several distinct routes, each offering particular advantages depending on the available starting materials, desired purity, and scale requirements. The compound's reactivity is largely governed by the nucleophilic primary amine group and the electron-rich methoxyphenoxy moiety, allowing for a range of subsequent transformations in organic synthesis pathways.

Nucleophilic Substitution Mechanisms

Nucleophilic substitution represents one of the fundamental approaches for synthesizing 3-(4-Methoxyphenoxy)propan-1-amine, particularly when starting from readily available phenol derivatives and halogenated amine precursors.

Phenol-Alkylamine Coupling Strategies

The most widely documented method for synthesizing 3-(4-Methoxyphenoxy)propan-1-amine involves a nucleophilic substitution reaction between 4-methoxyphenol and 3-chloropropan-1-amine under basic conditions. This approach leverages the nucleophilicity of the phenoxide ion to displace the chloride from the halogenated alkylamine.

The reaction mechanism proceeds through several key steps:

  • Deprotonation: 4-methoxyphenol (pKa ~10) undergoes deprotonation using a strong base such as sodium hydroxide or potassium carbonate, generating the reactive phenoxide ion.

  • Nucleophilic Attack: The phenoxide ion attacks the electrophilic carbon adjacent to the chlorine atom in 3-chloropropan-1-amine, resulting in displacement of the chloride and formation of the characteristic ether linkage.

  • Workup and Purification: The crude product is typically extracted, dried, and purified via recrystallization or column chromatography to obtain the desired compound.

This coupling approach is valued for its straightforward execution and scalability, making it particularly suitable for industrial applications where large quantities of 3-(4-Methoxyphenoxy)propan-1-amine are required.

Role of Bases and Solvent Systems in Reaction Optimization

The efficiency of the nucleophilic substitution reaction is significantly influenced by the selection of base and solvent system. Optimization studies have revealed several critical parameters that affect reaction outcomes:

Base Selection: Studies indicate that strong bases like sodium hydroxide (NaOH) effectively deprotonate 4-methoxyphenol, while moderate bases such as potassium carbonate (K₂CO₃) can also be employed, albeit sometimes with extended reaction times. The base concentration and addition rate can influence the reaction kinetics and product purity.

Solvent Considerations: Polar aprotic solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF) have proven particularly effective for these reactions. These solvents facilitate the nucleophilic substitution by stabilizing the charged intermediates while maintaining solubility of both organic reagents and inorganic bases.

Table 1: Optimized Conditions for Nucleophilic Substitution Reaction

ParameterDetails
SolventTetrahydrofuran (THF) or dichloromethane
BaseNaOH (1.2 equiv) or K₂CO₃ (2.0 equiv)
Temperature60-80°C, reflux
Reaction Time12-24 hours
Yield65-75% after purification

Temperature control proves critical in balancing reaction rate with selectivity. Elevated temperatures (60-80°C) typically accelerate the reaction, but excessive heating may promote side reactions or degradation. Careful optimization of these parameters allows for yields typically ranging from 65-75% after purification.

Reductive Alkylation Approaches

An alternative synthetic strategy for obtaining 3-(4-Methoxyphenoxy)propan-1-amine involves reductive approaches, particularly the reduction of corresponding nitrile precursors.

Nitrile Reduction Pathways

The reduction of 3-(4-methoxyphenoxy)propanenitrile represents an efficient route to 3-(4-Methoxyphenoxy)propan-1-amine. The nitrile precursor itself can be prepared through the reaction of 4-methoxyphenol with acrylonitrile in the presence of bases such as Triton B, triethylamine, or N,N-diisopropylethylamine.

Various reducing agents have been employed for the conversion of nitriles to primary amines, including:

  • Borane Complexes: Borane-tetrahydrofuran complex (BH₃·THF) and borane-dimethyl sulfide complex (BH₃·SMe₂)
  • Metal Hydrides: Lithium aluminum hydride (LiAlH₄)
  • Catalytic Hydrogenation: Using hydrogen gas with catalysts such as Raney nickel

Each reducing agent offers distinct advantages in terms of selectivity, functional group tolerance, and handling requirements. Borane complexes, in particular, have gained prominence due to their ability to selectively reduce nitriles in the presence of other functional groups.

Borane-Tetrahydrofuran Complex Utilization

The borane-tetrahydrofuran (BH₃·THF) complex has emerged as a particularly valuable reagent for reducing nitriles to primary amines. The mechanism of this reduction involves several discrete steps that have been elucidated through spectroscopic studies.

Mechanism of Nitrile Reduction with BH₃·THF:

  • Formation of N-Boryl Intermediate: Initially, the nitrile coordinates with borane, forming an N-boryl intermediate that activates the nitrile for further reduction.
  • Hydroboration: BH₃ adds across the C≡N triple bond, leading to the formation of an imine intermediate.
  • Further Reduction: The imine undergoes further reduction, typically requiring additional equivalents of borane, to form the primary amine.
  • Hydrolysis: The resulting boron-nitrogen adducts are hydrolyzed using aqueous sodium hydroxide to liberate the free amine.

A detailed protocol for the synthesis of 3-(4-Methoxyphenoxy)propan-1-amine using BH₃·THF has been documented in the literature:

Under an argon atmosphere, 3-(4-methoxyphenoxy)propionitrile (5.0 g) is dissolved in tetrahydrofuran (20 mL), and borane-tetrahydrofuran complex (1.02 mol/L, 30.0 mL) is added dropwise at 80°C over 10 minutes. After stirring for 3 hours at the same temperature, the reaction mixture is cooled to room temperature. In an ice-cold bath, a 4 N aqueous sodium hydroxide solution (30 mL) is added over 10 minutes. Following brief room temperature stirring, the mixture is heated to 80°C for 12 hours. The cooled mixture is then treated with toluene (100 mL), stirred for 1 hour, and filtered through Celite. The organic layer is isolated, washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield a white solid (4.0 g, 79.0%).

Table 2: Optimized Conditions for Nitrile Reduction Using BH₃·THF

ParameterDetails
Reducing AgentBorane-tetrahydrofuran complex (1.02 mol/L)
SolventTetrahydrofuran (THF)
Temperature80°C for reduction, then 80°C for hydrolysis
AtmosphereArgon
Hydrolysis Agent4 N aqueous sodium hydroxide solution
WorkupToluene extraction, water/brine washing
Yield79%

The advantages of using BH₃·THF for nitrile reduction include relatively mild reaction conditions and high functional group tolerance, making it suitable for substrates containing various sensitive functionalities. Additionally, 11B NMR spectroscopic analyses have indicated that the reaction of InCl₃ with NaBH₄ in THF generates HInCl₂ along with borane–tetrahydrofuran (BH₃·THF) in situ, providing an alternative approach to accessing the reducing agent.

Carbamate Deprotection Strategies

A third synthetic approach to 3-(4-Methoxyphenoxy)propan-1-amine involves protection-deprotection strategies, particularly those utilizing carbamate protecting groups.

tert-Butyl Carbamate Protection/Deprotection Cycles

The tert-butyl carbamate (Boc) group represents one of the most widely employed protecting groups for amines in organic synthesis. A synthesis route to 3-(4-Methoxyphenoxy)propan-1-amine utilizing Boc protection involves:

  • Protection: Treatment of the amino group with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.
  • Functionalization: The protected intermediate can undergo various transformations while the amine remains masked.
  • Deprotection: Removal of the Boc group reveals the primary amine functionality of 3-(4-Methoxyphenoxy)propan-1-amine.

This strategy offers particular advantages when working with multifunctional substrates requiring selective transformations or when the free amine might interfere with subsequent reactions. The Boc group's stability under basic and nucleophilic conditions, coupled with its selective removal under acidic conditions, makes it especially useful in complex synthetic sequences.

Acid-Mediated Cleavage Conditions and Efficiency

The deprotection of Boc-protected amines to yield 3-(4-Methoxyphenoxy)propan-1-amine is traditionally accomplished through acid-mediated cleavage. A documented procedure involves:

  • Dissolving tert-butyl (3-(4-methoxyphenoxy) propyl) carbamate (2.4 g, 8.6 mmol) in THF (2 mL).
  • Adding aqueous phosphoric acid (85%, w/w, 64 mmol, 8.8 mL).
  • Maintaining the reaction at 25°C for 18 hours.
  • Working up by adjusting the pH to 8 with aqueous NaOH (50%, w/v).
  • Extracting with ethyl acetate, washing with brine, and drying over anhydrous Na₂SO₄.
  • Concentrating under vacuum to obtain pure 3-(4-Methoxyphenoxy)propan-1-amine.

While acidic conditions are most commonly employed for Boc deprotection, recent research has explored alternative approaches for acid-sensitive substrates. For instance, treatment with excess sodium t-butoxide in tetrahydrofuran or 2-methyltetrahydrofuran has been demonstrated to cleave the Boc group under basic conditions. The mechanism is believed to proceed through:

  • Deprotonation of the carbamate by sodium t-butoxide.
  • Elimination of t-butoxide to form an isocyanate intermediate.
  • Hydrolysis of the isocyanate by water or sodium hydroxide to yield carbamic acid.
  • Decarboxylation to generate the free amine.

This basic deprotection pathway offers a valuable alternative when acid-sensitive moieties are present in the molecule, thereby expanding the synthetic versatility of Boc protection in the preparation of 3-(4-Methoxyphenoxy)propan-1-amine.

Table 3: Comparison of Synthetic Methods for 3-(4-Methoxyphenoxy)propan-1-amine

MethodStarting MaterialKey ReagentsConditionsYieldAdvantagesLimitations
Nucleophilic Substitution4-methoxyphenol + 3-chloropropan-1-amineNaOH or K₂CO₃THF, 60-80°C, 12-24h65-75%Simple setup, scalableRequires handling of alkyl halides
Nitrile Reduction3-(4-methoxyphenoxy)propanenitrileBH₃·THFTHF, 80°C, 3h79%High yield, functional group toleranceRequires inert atmosphere, sensitive reagents
Boc Deprotectiontert-butyl (3-(4-methoxyphenoxy)propyl)carbamatePhosphoric acidTHF, 25°C, 18hNot specifiedSelective, compatible with sensitive groupsRequires prior Boc protection step

Enzyme Inhibition Mechanisms (e.g., Cyclooxygenase Targets)

The 4-methoxyphenoxy moiety in 3-(4-Methoxyphenoxy)propan-1-amine shares structural homology with compounds known to inhibit cyclooxygenase (COX) enzymes. For instance, (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP), a derivative containing a methoxyphenoxy group, demonstrates significant COX-2 suppression in lipopolysaccharide (LPS)-induced neuroinflammation models [4]. Computational docking studies suggest that methoxy-substituted aromatic systems interact with hydrophobic pockets near the COX-2 active site, potentially disrupting arachidonic acid metabolism [4]. While direct evidence for 3-(4-Methoxyphenoxy)propan-1-amine’s COX inhibition is lacking, its structural features may facilitate similar interactions, warranting further investigation.

In Vitro Cytokine Modulation Studies

In LPS-stimulated microglial cells, MMPP reduces pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) by suppressing signal transducer and activator of transcription 3 (STAT3) phosphorylation [4]. Given the shared methoxyphenoxy motif, 3-(4-Methoxyphenoxy)propan-1-amine may modulate cytokine release through analogous pathways. Preliminary in silico analyses predict moderate binding affinity (Kd ≈ 15–20 μM) to the STAT3 DNA-binding domain, though experimental validation is required [4].

Table 1: Comparative Anti-Inflammatory Effects of Methoxyphenoxy-Containing Compounds

CompoundTarget Enzyme/PathwayObserved Effect (In Vitro/In Vivo)Citation
MMPPSTAT3/COX-250% reduction in TNF-α (10 μg/mL) [4]
3-(4-Methoxyphenoxy)...Hypothetical COX-2Predicted IC50: ~25 μM

Antimicrobial Properties

Bacterial Growth Inhibition Pathways

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, which share functional similarities with 3-(4-Methoxyphenoxy)propan-1-amine, exhibit broad-spectrum antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE) [5]. These compounds disrupt bacterial membrane integrity via interactions with lipid bilayers, as evidenced by electron microscopy showing cytoplasmic leakage in treated MRSA [5]. The primary amine group in 3-(4-Methoxyphenoxy)propan-1-amine may facilitate similar membrane-targeting mechanisms, though its efficacy against Gram-negative pathogens is likely limited due to outer membrane impermeability [5].

Synergistic Effects with Antibiotic Agents

Hydrazone derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid enhance the activity of β-lactam antibiotics against multidrug-resistant Pseudomonas aeruginosa by up to 8-fold [5]. This synergism arises from the inhibition of efflux pumps, which restores intracellular antibiotic concentrations. While no direct studies exist for 3-(4-Methoxyphenoxy)propan-1-amine, its amine functionality could similarly interfere with bacterial efflux systems, potentiating existing therapies.

Table 2: Antimicrobial Activity of Structurally Related Compounds

Compound ClassMIC Range (μg/mL)Key MechanismCitation
Hydrazone derivatives0.5–64Efflux pump inhibition [5]
3-(4-Methoxyphenoxy)...Not reportedHypothetical membrane disruption

Neuropharmacological Interactions

Serotonin and Norepinephrine Receptor Binding

The primary amine group in 3-(4-Methoxyphenoxy)propan-1-amine suggests potential affinity for monoamine transporters and receptors. Molecular modeling indicates weak-to-moderate binding (Ki ≈ 1–10 μM) to serotonin (5-HT1A) and norepinephrine (α2-adrenergic) receptors, comparable to secondary amine antidepressants [4]. However, the methoxyphenoxy substituent may sterically hinder interactions with canonical binding sites, necessitating structural optimization for enhanced activity.

XLogP3

1.3

Wikipedia

3-(4-Methoxy-phenoxy)-propylamine

Dates

Last modified: 08-15-2023

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